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Abstract
The mitochondrial electron transport chain (mtETC) of Plasmodium falciparum, the deadliest

human malaria parasite, presents a validated and attractive target for antimalarial drugs due to

significant differences from its human counterpart. For over a decade, the type II

NADH:ubiquinone oxidoreductase (PfNDH2) was considered a promising target within this

pathway. Unlike the multi-subunit Complex I found in mammals, PfNDH2 is a single, non-

proton-pumping enzyme, making it an ideal candidate for selective inhibition. However, recent

genetic studies have definitively demonstrated that PfNDH2 is dispensable for the survival of

the parasite during its asexual blood stage, the stage responsible for clinical malaria. This

guide provides a comprehensive technical overview of the function of PfNDH2, the

experimental evidence for its non-essentiality in the asexual stage, and its diminished role as a

primary drug target for treating clinical malaria. It includes detailed experimental protocols and

quantitative data to support these conclusions, aimed at informing future drug discovery efforts

targeting the parasite's metabolism.

Introduction: The P. falciparum Mitochondrial
Electron Transport Chain
The mtETC of P. falciparum is a critical metabolic hub. In the asexual blood stages, its primary

and essential function is not ATP synthesis via oxidative phosphorylation, but rather to
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regenerate ubiquinone.[1][2] This regenerated ubiquinone serves as the electron acceptor for

dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis

pathway, which is indispensable for parasite replication.[2][3]

The parasite's mtETC features several dehydrogenases that donate electrons to the

ubiquinone pool, including PfNDH2, malate:quinone oxidoreductase (MQO), succinate

dehydrogenase (SDH), and glycerol-3-phosphate dehydrogenase (G3PDH).[4] The resulting

ubiquinol is then re-oxidized by the cytochrome bc1 complex (Complex III), which is the target

of the clinical antimalarial atovaquone.[1][5] Electrons are then transferred to cytochrome c and

finally to oxygen by cytochrome c oxidase (Complex IV).

Because it lacks the conventional Complex I and possesses a unique type II NADH

dehydrogenase (PfNDH2), this enzyme was historically prioritized as a top-tier drug target.[1][4]

It is a single polypeptide that is not found in humans, suggesting a large therapeutic window for

potential inhibitors.[1][4][6]

PfNDH2: Function and Structure
PfNDH2 (PF3D7_0915000) is a flavoprotein that catalyzes the transfer of electrons from NADH

to ubiquinone, without pumping protons across the inner mitochondrial membrane.[1][2][6] It

faces the mitochondrial matrix and plays a role in maintaining the redox balance by

regenerating NAD+.[2][4] Structurally, PfNDH2 is a single polypeptide of approximately 52 kDa

and contains a conserved flavin adenine dinucleotide (FAD) binding motif.[2][7] The enzyme

operates via a ping-pong mechanism, where NADH and ubiquinone bind at separate sites.[2]

[7]

Re-evaluation of PfNDH2 as a Drug Target: The
Knockout Evidence
The long-held belief that PfNDH2 was essential for asexual blood-stage survival was

overturned by a landmark study utilizing CRISPR/Cas9-mediated gene knockout.[1][8] This

study successfully deleted the pfndh2 gene, and the resulting ΔPfNDH2 parasite line exhibited

no discernible growth defects in culture compared to the wild-type (WT) parent strain.[1] This

finding conclusively demonstrated that PfNDH2 is not essential for the parasite's survival and

replication within human erythrocytes.[1]
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Further investigation into the ΔPfNDH2 parasites revealed that their susceptibility to a range of

mtETC inhibitors was unaltered. This provides strong evidence that other dehydrogenases

within the mtETC can compensate for the loss of PfNDH2 function, maintaining the essential

ubiquinone pool for pyrimidine biosynthesis.

While dispensable in the blood stage, PfNDH2 appears to be crucial for parasite development

in the mosquito vector. Studies in the rodent malaria model, Plasmodium berghei, have shown

that knockout of the orthologous ndh2 gene leads to an arrest in oocyst maturation, thereby

blocking malaria transmission.[6][9] This suggests that PfNDH2 could be a target for

transmission-blocking drugs, although such compounds would not treat the clinical symptoms

of malaria.

Quantitative Data: Inhibitor Susceptibility of Wild-
Type vs. ΔPfNDH2 Parasites
The dispensability of PfNDH2 in the asexual blood stage is best illustrated by comparing the

50% effective concentrations (EC50) of various mtETC inhibitors against both wild-type (WT)

and ΔPfNDH2 parasite lines. The data consistently show no significant difference in

susceptibility, indicating that the absence of PfNDH2 does not impact the efficacy of these

compounds.
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Inhibitor Target
Wild-Type
(WT) EC50
(nM)

ΔPfNDH2
EC50 (nM)

Fold
Change

Reference

Atovaquone

Cytochrome

bc1 (Complex

III)

0.7 ± 0.1 0.8 ± 0.1 ~1.1 [4]

ELQ-300

Cytochrome

bc1 (Complex

III)

0.3 ± 0.04 0.3 ± 0.03 ~1.0 [4]

HDQ

Cytochrome

bc1 (Complex

III)

31 ± 2 31 ± 5 ~1.0 [4]

CK-2-68

Cytochrome

bc1 (Complex

III)

40 ± 6 45 ± 5 ~1.1 [4]

Table 1: Comparative EC50 values of mitochondrial inhibitors against wild-type and ΔPfNDH2

P. falciparum.

Re-evaluation of "PfNDH2-specific" Inhibitors
A critical finding from the PfNDH2 knockout studies was the re-characterization of compounds

previously thought to be specific PfNDH2 inhibitors. The quinolone derivatives HDQ and CK-2-

68 were initially developed as potent inhibitors of NDH2 enzymes.[1] However, the ΔPfNDH2

parasites remained just as sensitive to these compounds as the wild-type parasites.[1][8]

Subsequent research, including the selection for resistance mutations, demonstrated that the

true target of these compounds in P. falciparum is the cytochrome bc1 complex, not PfNDH2.[1]

[8]
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Compound
Reported IC50 vs.
P. falciparum
Growth

Primary Target Reference

CK-2-68 40 nM Cytochrome bc1 [7][10]

RYL-552 Sub-micromolar Cytochrome bc1 [6]

HDQ 14.0 ± 1.9 nM Cytochrome bc1 [1]

Atovaquone ~0.9 nM Cytochrome bc1 [1]

ELQ-300 ~1.3 - 13.6 nM Cytochrome bc1 [11]

Table 2: IC50/EC50 values of selected mitochondrial inhibitors and their confirmed primary

target in P. falciparum.

Visualizations: Pathways and Workflows
Diagram 1: P. falciparum Mitochondrial Electron
Transport Chain

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6235188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10404626/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6004454/
https://www.biorxiv.org/content/10.1101/323360v1.full-text
https://www.biorxiv.org/content/10.1101/323360v1.full-text
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN01128.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dehydrogenases (Electron Donors)

Electron Transport

PfNDH2
(Type II NADH Dehydrogenase)

[NON-ESSENTIAL]

Ubiquinone
Pool (Q)

 e-

Ubiquinol
Pool (QH2)

  e-

NAD+

DHODH
[ESSENTIAL]

 e-

  e-

Orotate

MQO

 e-

  e-

SDH (Complex II)

 e-

  e-

G3PDH

 e-

  e-

Complex III
(Cytochrome bc1)

 e-

 (Regenerates Q)
Cytochrome c e- Complex IV

(Cytochrome c oxidase)
 e- O2 e-

NADH

Dihydroorotate

Atovaquone
HDQ, CK-2-68

Inhibits

Click to download full resolution via product page

Caption: The P. falciparum mtETC, highlighting the non-essential role of PfNDH2.

Diagram 2: Experimental Workflow for PfNDH2 Knockout
and Phenotyping
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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